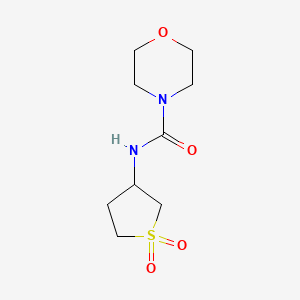![molecular formula C16H15NO5 B12123209 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a benzoic acid moiety linked to a 3,4-dimethoxybenzoyl group through an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,4-dimethoxybenzoic acid and 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) can form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy groups and the amide bond can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)amino]benzoic acid
- 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid
- 2-[(3,4-Dimethoxyphenyl)carbonylamino]benzoic acid
Comparison
Compared to similar compounds, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is unique due to the specific positioning of the methoxy groups and the nature of the amide bond. These structural features can influence its reactivity, solubility, and biological activity. For instance, the presence of methoxy groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C16H15NO5 |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-7-10(9-14(13)22-2)15(18)17-12-6-4-3-5-11(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
HCSUTOBTBPLLLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12123146.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)


![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12123185.png)

![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)

![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123205.png)

